molecular formula C16H11N7S B13366457 2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13366457
M. Wt: 333.4 g/mol
InChI Key: LYVNMWVBQUKRIZ-UHFFFAOYSA-N
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Description

2-methyl-3-[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a heterocyclic compound that features a complex structure with multiple fused rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

2-methyl-3-[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor for enzymes like JAK1, JAK2, and PHD-1, and as an inverse agonist for RORγt . These interactions disrupt specific pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its specific combination of fused rings, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H11N7S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11N7S/c1-10-13(22-9-3-2-4-12(22)18-10)14-19-20-16-23(14)21-15(24-16)11-5-7-17-8-6-11/h2-9H,1H3

InChI Key

LYVNMWVBQUKRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=NC=C5

Origin of Product

United States

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